An In-depth Technical Guide to the Chemical Properties of (2E,4E)-Hexa-2,4-dien-1-ol
An In-depth Technical Guide to the Chemical Properties of (2E,4E)-Hexa-2,4-dien-1-ol
For Researchers, Scientists, and Drug Development Professionals
(2E,4E)-Hexa-2,4-dien-1-ol , commonly known as sorbic alcohol, is a conjugated dienyl alcohol with applications in the fragrance and flavor industries and as a versatile starting material in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.
Core Chemical and Physical Properties
(2E,4E)-Hexa-2,4-dien-1-ol is a colorless to pale yellow solid or liquid with a characteristic fresh, green, and slightly fruity or herbal odor.[1][2] Its fundamental properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2E,4E)-Hexa-2,4-dien-1-ol[3] |
| Synonyms | Sorbic alcohol, Sorbyl alcohol, trans,trans-2,4-Hexadien-1-ol[3][4][5] |
| CAS Number | 17102-64-6[3][4] |
| Molecular Formula | C₆H₁₀O[3][4] |
| Molecular Weight | 98.14 g/mol [3][4][5] |
| SMILES | C/C=C/C=C/CO[3][5] |
| InChIKey | MEIRRNXMZYDVDW-MQQKCMAXSA-N[3] |
Table 2: Physical and Chemical Properties
| Property | Value | Conditions |
| Appearance | Colorless to light yellow solid or liquid[1][4][6] | Ambient |
| Melting Point | 28-33 °C[1][7] | |
| Boiling Point | 80 °C[6][7] | at 12 mmHg |
| 94 °C[4] | at 30 torr | |
| ~175 °C (estimated)[5] | ||
| Density | 0.871 g/mL[1][7] | at 25 °C |
| 0.89 g/cm³[4] | at 8 °C | |
| Refractive Index | 1.500[1][6][7] | at 20 °C |
| Solubility | Slightly soluble in water[4][7]. Soluble in ethanol, ether, and oils[8]. | |
| Vapor Density | >1 (vs air)[7][9] | |
| Flash Point | 71.11 °C (160 °F)[2] | Closed Cup |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[4] Not stable to air; should be stored in sealed ampules[8]. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of (2E,4E)-Hexa-2,4-dien-1-ol are crucial for its application in research and development.
Synthesis of (2E,4E)-Hexa-2,4-dien-1-ol via Reduction of Sorbic Acid
This protocol describes the synthesis of sorbic alcohol from sorbic acid via a mixed anhydride (B1165640) intermediate, followed by reduction with sodium borohydride (B1222165).
Materials:
-
Sorbic acid
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl chloroformate
-
Sodium borohydride
-
10% Hydrochloric acid
-
Nitrogen gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 28 g (0.25 mole) of sorbic acid in 100 ml of anhydrous tetrahydrofuran.
-
Add 25 g of triethylamine to the solution and cool the mixture to 0-10 °C.
-
While maintaining the temperature, add 27 g of ethyl chloroformate dropwise over a period of 30 minutes with continuous agitation.
-
After the addition is complete, continue to agitate the mixture for an additional 30 minutes at 10 °C.
-
Prepare a suspension of 19 g (0.5 mole) of sodium borohydride in 100 ml of anhydrous tetrahydrofuran.
-
Add the sodium borohydride suspension dropwise to the reaction mixture, maintaining the temperature between 10-15 °C.
-
After the addition, allow the reaction to proceed with agitation for 30 hours at 20 °C.
-
To quench the reaction, carefully add 100 ml of 10% hydrochloric acid.
-
Separate the organic phase.
-
Remove the tetrahydrofuran from the organic phase using a rotary evaporator.
-
The crude product can then be purified by distillation under reduced pressure.
Purification by Distillation
The crude (2E,4E)-Hexa-2,4-dien-1-ol obtained from the synthesis can be purified by vacuum distillation. A fraction boiling at 85-86 °C under a pressure of 10 mmHg should be collected, which corresponds to the purified alcohol.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): The purity of (2E,4E)-Hexa-2,4-dien-1-ol can be assessed using gas chromatography. A high-purity sample should show a major peak corresponding to the target compound. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the trans,trans stereochemistry of the double bonds in (2E,4E)-Hexa-2,4-dien-1-ol. The coupling constants of the olefinic protons can be used to determine the stereochemistry.
Chemical Reactivity and Hazards
(2E,4E)-Hexa-2,4-dien-1-ol is a stable compound under recommended storage conditions but is sensitive to air and should be stored accordingly.[4][8] It is incompatible with strong oxidizing agents.[4] Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]
The compound is considered harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10][11] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Synthesis and Purification Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of (2E,4E)-Hexa-2,4-dien-1-ol from sorbic acid.
Caption: Workflow for the synthesis of (2E,4E)-Hexa-2,4-dien-1-ol.
Biological Activity and Applications
(2E,4E)-Hexa-2,4-dien-1-ol is primarily used as a fragrance and flavoring agent.[3] It has been identified as a metabolite in Saccharomyces cerevisiae. While some related compounds, such as (2E)-alkenals, have shown antifungal activity against S. cerevisiae by disrupting the plasma membrane and inhibiting H+-ATPase, the specific and detailed mechanism for the diene alcohol is not well-elucidated. Additionally, the acetate (B1210297) derivative of (2E,4E)-hexa-2,4-dien-1-ol is an intermediate in the synthesis of the codling moth sex pheromone.
This technical guide provides a solid foundation for researchers and professionals working with (2E,4E)-Hexa-2,4-dien-1-ol, offering key data and methodologies for its synthesis and characterization. Further research into its specific biological mechanisms of action could unveil new applications for this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Semiochemical compound: (E,E)-2,4-Dimethyl-2,4-hexadien-1-ol | C8H14O [pherobase.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (2E,4E)-hexa-2,4-dien-1-yl acetate - Immunomart [immunomart.com]
- 7. biofor.co.il [biofor.co.il]
- 8. Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2E,4E)-hexa-2,4-dien-1-one | C6H7O- | CID 57605716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evolution of a Saccharomyces cerevisiae metabolic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
